molecular formula C18H20ClNOS B14415986 N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide CAS No. 83375-45-5

N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide

Cat. No.: B14415986
CAS No.: 83375-45-5
M. Wt: 333.9 g/mol
InChI Key: XDHNJXRHIPQRBJ-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It features a benzyl group, a chlorine atom, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: N-bromosuccinimide (NBS), thiophenol (C₆H₅SH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)propanamide: Similar structure but with a propanamide backbone.

    N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)pentanamide: Similar structure but with a pentanamide backbone.

    N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)hexanamide: Similar structure but with a hexanamide backbone.

Uniqueness

N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

83375-45-5

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

IUPAC Name

N-benzyl-3-chloro-2-methyl-2-phenylsulfanylbutanamide

InChI

InChI=1S/C18H20ClNOS/c1-14(19)18(2,22-16-11-7-4-8-12-16)17(21)20-13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,20,21)

InChI Key

XDHNJXRHIPQRBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C(=O)NCC1=CC=CC=C1)SC2=CC=CC=C2)Cl

Origin of Product

United States

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